

Diethyl Oxalacetate: A Comprehensive Technical Guide on Chemical Structure and Reactivity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl oxalacetate (DEO), a diethyl ester of oxaloacetic acid, is a pivotal intermediate in organic synthesis, finding extensive application in the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and diverse reactivity. Key reaction types, including its characteristic keto-enol tautomerism and utility in Claisen condensations and Michael additions, are discussed in detail. This document also furnishes experimental protocols for its synthesis and purification, alongside a compilation of its spectroscopic data, to serve as a comprehensive resource for laboratory and industrial applications.

Chemical Structure and Identification

Diethyl oxalacetate, systematically named diethyl 2-oxobutanedioate, is a dicarboxylic acid ester featuring a central ketone functional group. This unique arrangement of functional groups dictates its chemical behavior and reactivity.



Identifier	Value
IUPAC Name	diethyl 2-oxobutanedioate[1]
CAS Number	108-56-5[1]
Molecular Formula	C ₈ H ₁₂ O ₅ [1]
Molecular Weight	188.18 g/mol [1]
Canonical SMILES	CCOC(=0)CC(=0)C(=0)OCC[1]
InChI	InChI=1S/C8H12O5/c1-3-12-7(10)5- 6(9)8(11)13-4-2/h3-5H2,1-2H3[1]
InChlKey	JDXYSCUOABNLIR-UHFFFAOYSA-N[1]

Physicochemical Properties

Diethyl oxalacetate is a colorless to light yellow liquid under standard conditions, though it may solidify at lower temperatures. Its physical and chemical properties are crucial for its handling, storage, and application in various reactions.

Property	Value
Appearance	Colorless to light yellow clear liquid[2]
Boiling Point	87 °C @ 1 mmHg[2][3]
Melting Point	≤ 25 °C[2]
Density	1.14 g/cm ³ [3][4]
Water Solubility	Insoluble[2][5]
Solubility in Organic Solvents	Miscible with ethanol, ether, and benzene[5]
pKa (Predicted)	8.01 ± 0.46[4][5]
Flash Point	106-110 °C (closed cup)[2]

Reactivity and Reaction Mechanisms



The reactivity of **diethyl oxalacetate** is primarily governed by the presence of the ketone and two ester functional groups. This allows it to participate in a variety of important carbon-carbon bond-forming reactions.

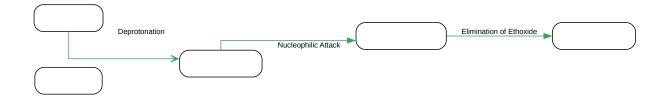
Keto-Enol Tautomerism

A key characteristic of **diethyl oxalacetate** is its existence as an equilibrium mixture of keto and enol tautomers. The α -hydrogens, situated between the two carbonyl groups of the ester and the central ketone, are acidic and can be readily removed to form an enolate ion, which is in equilibrium with its corresponding enol. This equilibrium is influenced by factors such as the solvent and temperature. The enol form is stabilized by the formation of an intramolecular hydrogen bond.

Caption: Keto-enol tautomerism of diethyl oxalacetate.

Claisen Condensation

Diethyl oxalacetate is a common product of the crossed Claisen condensation between diethyl oxalate and ethyl acetate.[6][7] In this reaction, sodium ethoxide is typically used as the base to deprotonate the α -carbon of ethyl acetate, forming an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide ion yields the β-keto ester, **diethyl oxalacetate**.[8]



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Caption: Workflow for the Claisen condensation synthesis of diethyl oxalacetate.

Michael Addition



The enolizable nature of **diethyl oxalacetate** allows it to act as a Michael donor in Michael addition reactions. After deprotonation by a base to form the enolate, it can add to α,β -unsaturated carbonyl compounds (Michael acceptors) in a conjugate fashion. This reaction is a versatile method for forming new carbon-carbon bonds.

Experimental Protocols Synthesis of Diethyl Oxalacetate via Claisen Condensation

This protocol is adapted from established literature procedures for the synthesis of **diethyl oxalacetate** and its sodium salt.[2][9][10]

Materials:

- · Diethyl oxalate
- · Ethyl acetate
- Sodium ethoxide (solid or as a solution in ethanol)
- Anhydrous tetrahydrofuran (THF) (optional, as a solvent)
- Anhydrous ethanol
- Hydrochloric acid (dilute solution)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate

Procedure:

 Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a mixture of freshly distilled diethyl oxalate and ethyl acetate is prepared.[10] The flask is cooled in an ice bath to maintain a temperature between 0-15 °C.[10]

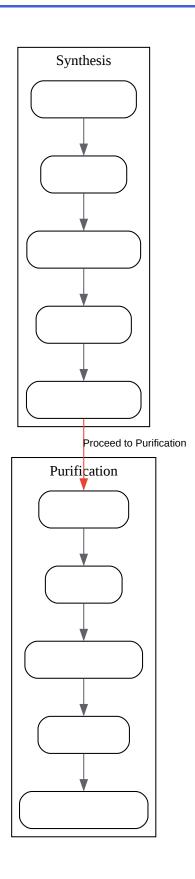
Foundational & Exploratory





- Addition of Base: A solution of sodium ethoxide in anhydrous ethanol is added dropwise to
 the stirred mixture of esters while maintaining the low temperature.[10] The reaction is highly
 exothermic and the addition rate should be controlled to keep the temperature within the
 desired range.
- Reaction: After the addition is complete, the mixture is stirred for several hours at a low temperature (e.g., 5-15 °C) to allow the condensation to proceed.[9]
- Work-up: The reaction mixture, which may contain the precipitated sodium salt of diethyl oxalacetate, is then warmed to room temperature or gently heated to reflux for a short period to complete the reaction.[10]
- Acidification: After cooling, the mixture is carefully acidified with a dilute solution of hydrochloric acid to a pH of approximately 3.[2] This converts the sodium salt to the free diethyl oxalacetate.
- Extraction and Purification: The product is extracted with ethyl acetate. The organic layers
 are combined, washed with brine, and dried over anhydrous sodium sulfate.[2] The solvent is
 then removed under reduced pressure. The crude diethyl oxalacetate can be further
 purified by vacuum distillation or column chromatography.[2]





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Caption: Experimental workflow for the synthesis and purification of **diethyl oxalacetate**.



Spectroscopic Data

The structure of **diethyl oxalacetate** can be confirmed using various spectroscopic techniques.

Spectroscopic Data

¹H NMR: The proton NMR spectrum shows characteristic signals for the ethyl groups (a quartet and a triplet) and the methylene protons adjacent to the carbonyl groups. In the enol form, a signal for the vinylic proton and the enolic hydroxyl proton will be observed.

¹³C NMR: The carbon NMR spectrum displays resonances for the carbonyl carbons of the ester and ketone groups, the carbons of the ethyl groups, and the methylene carbon. The enol form will show signals for the sp² hybridized carbons of the double bond.[1][11]

IR Spectroscopy: The infrared spectrum exhibits strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups. The enol form will also show a broad O-H stretching band and a C=C stretching vibration.[1]

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[1]

Applications in Synthesis

Diethyl oxalacetate is a valuable building block in organic synthesis due to its versatile reactivity.

- Pharmaceuticals: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[12]
- Agrochemicals: It is used in the production of herbicides, such as those in the imidazolinone class.[2]
- Heterocyclic Chemistry: Its ability to undergo condensation reactions makes it a useful precursor for the synthesis of a variety of heterocyclic compounds.

Safety and Handling

Diethyl oxalacetate is harmful if swallowed.[1] It is recommended to handle it in a well-ventilated area and to use appropriate personal protective equipment, including gloves and



safety glasses. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of the chemical structure and reactivity of **diethyl oxalacetate**, intended to support its effective and safe use in research and development.

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